5Alpha-Androstane-3Alpha,17Beta-diol-d3

Steroid quantification LC-MS/MS Prostate cancer biomarkers

Accurate LC-MS/MS quantification of 3α-androstanediol in complex biological matrices is compromised by matrix effects, ion suppression, and extraction variability. 5α-Androstane-3α,17β-diol-d3 is a trideuterated internal standard (SIL-IS) engineered with non-exchangeable deuterium labels at C16 and C17, delivering a stable +3 Da mass shift for reliable isotope dilution workflows. - Achieves LLOQ of 1.0 pg on-column in human serum, supporting backdoor pathway DHT studies in advanced prostate cancer research. - Validated for urine steroid profiling across a 25-500 ng/mL calibration range with intra-day and inter-day precision meeting FDA bioanalytical method validation criteria. - Certified reference material (ISO 17034) available as NMIA D593b, supplied in argon-sealed ampoules for single-use metrological traceability. Enables correction for differential matrix effects, ion suppression, and extraction recovery variations in both LC-MS/MS and GC-MS workflows.

Molecular Formula C19H32O2
Molecular Weight 295.5 g/mol
Cat. No. B13848751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5Alpha-Androstane-3Alpha,17Beta-diol-d3
Molecular FormulaC19H32O2
Molecular Weight295.5 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O
InChIInChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13+,14?,15-,16-,17-,18-,19-/m0/s1/i6D2,17D
InChIKeyCBMYJHIOYJEBSB-SSINFKLOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





d3-5α-Androstane-3α,17β-diol Internal Standard


5Alpha-Androstane-3Alpha,17Beta-diol-d3 (also designated 5α-androstane-3α,17β-diol-16,16,17-d3; CAS 361432-66-8 or 79037-33-5) is a trideuterated analog of the endogenous testosterone metabolite 5α-androstane-3α,17β-diol (3α-androstanediol, 3α-diol) [1]. This stable isotope-labeled compound serves as an internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows for accurate quantification of 3α-androstanediol in complex biological matrices [2]. The deuterium atoms are incorporated at non-exchangeable positions (C16, C16, C17) of the steroid backbone, providing a nominal mass shift of +3 Da relative to the unlabeled analyte . As a certified deuterated internal standard product, it enables correction for matrix effects, extraction variability, and ion suppression/enhancement phenomena inherent in bioanalytical LC-MS/MS methods [3].

Deuterated SIL-IS for LC-MS/MS quantification

Non-exchangeable C16/C17 labeling (+3 Da shift)

Matrix effect and extraction variability correction in bioanalytical methods

Generic Substitution Risks for d3-5α-Adiol


Interchanging 5Alpha-Androstane-3Alpha,17Beta-diol-d3 with alternative internal standards—including unlabeled structural analogs (e.g., methyltestosterone), isotopologues with different deuterium placement (e.g., d4 variants), or 13C-labeled counterparts—introduces distinct analytical liabilities. Unlabeled internal standards such as methyltestosterone do not co-elute with the target analyte and fail to fully compensate for differential matrix effects, ion suppression, and extraction recovery variations [1]. Deuterated isotopologues with labile deuterium atoms at exchangeable positions (e.g., hydroxyl protons) are susceptible to deuterium-hydrogen back-exchange during sample preparation, altering the effective mass shift and compromising quantification accuracy . Furthermore, documented cases of enzymatic oxidation and complete H/D exchange at C16 during methanolysis deconjugation have been reported specifically for [16,16,17-d3]-5α-androstane-3α,17β-diol, generating artifactual signals that can produce false positive results in confirmatory analyses [2]. These liabilities underscore that not all isotopically labeled androstanediol standards are functionally equivalent for quantitative steroid profiling.

Unlabeled analog ISTDs may not co-elute with the analyte, limiting full compensation for matrix effects and ion suppression.

Deuterated isotopologues with exchangeable labels risk H/D back-exchange during sample preparation, shifting effective mass and quantification accuracy.

[16,16,17-d3] placement can undergo complete H/D exchange and oxidation under methanolysis, generating artifactual signals and potential false positives.

d3-5α-Androstanediol Performance Evidence


d3 vs. 13C3 Internal Standard Comparison

The lower limit of quantitation (LLOQ) for 5α-androstane-3α,17β-diol in human serum using stable isotope dilution LC-ESI-MS/MS with picolinate derivatization is 1.0 pg on-column [1]. In this validated method, researchers utilized enzymatically synthesized [13C3]-5α-androstane-3α,17β-diol as the internal standard, establishing a quantitative performance benchmark for any SIL-IS applied to this analyte. A deuterated d3 internal standard achieving comparable LLOQ in the same or equivalent analytical system would demonstrate functional equivalence in sensitivity to the 13C3-labeled counterpart, while offering advantages in isotopic purity and cost-effectiveness that differentiate it from 13C-synthesized standards [2].

LLOQ Sensitivity
Cross-study comparable
1.0 pg on-column (SIL-IS, picolinate derivatization)
Supports comparable sensitivity context
d3 commercially available vs enzymatically synthesized 13C3
Steroid quantification LC-MS/MS Prostate cancer biomarkers Stable isotope dilution Method validation

d3-5α-Adiol vs. Methyltestosterone in Steroid Profiling

A comparative evaluation of internal standards for quantitative steroid profile screening in urine demonstrated that deuterated internal standards including d3-5α-androstane-3α,17β-diol and unlabeled methyltestosterone (Me-T) produce statistically equivalent quantification results for 5α-androstane-3α,17β-diol across a concentration range of 25-500 ng/mL [1]. The study reported that 'there was no difference between deuterated internal standard and Me-t to quantify 5α-androstane-3α,17β-diol and 5β-androstane-3α,17β-diol' [1]. However, the WADA Technical Document on endogenous steroid profiling explicitly cautions that unlabeled methyltestosterone internal standard 'may lead to the formation of 17α-Methyl-5α-androstane-3α,17β-diol and 17α-Methyl-5β-androstane-3α,17β-diol' as analytical artifacts [2].

Artifact-Free Quant.
Head-to-head
Statistically equivalent quantification (25–500 ng/mL) to methyltestosterone; d3 avoids artifact formation
Supports artifact-free steroid screening context
Artifact risk with Me-T noted in WADA TD2021EAAS
Anti-doping analysis Steroid profile screening GC-MS Endogenous steroids Athlete Biological Passport

NMIA-Certified vs. Commercial d3-5α-Adiol Purity

The National Measurement Institute Australia (NMIA) product D593b: d3-5α-Androstane-3α,17β-diol is supplied as a dried aliquot in sealed ampoules under argon atmosphere with a certified mass of 997 ± 20 μg per ampoule (uncertainty at 95% confidence, k=2) [1]. Critically, the product information sheet discloses that 'the main component of this material is d3-5α-androstane-3α,17β-diol. d2-, d1- and d0-5α-androstane-3α,17β-diol are also present' and that 'the stated mass of the analyte per ampoule represents the approximate combined masses of deuterated (d3, d2 and d1) and d0-5α-androstane-3α,17β-diol' [1]. This explicit disclosure of isotopic distribution—which may vary across commercial vendors and synthesis routes—contrasts with uncharacterized or generic deuterated standards where isotopic purity is not independently verified or batch-certified [2].

Certified Purity
Specification review
997 ± 20 μg total mass (d3/d2/d1/d0) per ampoule
Supports metrological traceability context
ISO 17034 accredited; isotopic distribution disclosed
Certified reference material Isotopic purity Method validation Quality assurance Metrological traceability

H/D Exchange Artifacts of d3-5α-Adiol

A peer-reviewed investigation of unusual steroid analysis findings documented that [16,16,17-d3]-5α-androstane-3α,17β-diol internal standard, when subjected to enzymatic hydrolysis followed by methanolysis deconjugation, undergoes complete deuterium-hydrogen exchange at the C16 position and enzymatic oxidation of the 17β-hydroxyl group to a 17-keto function [1]. These transformations produced 4-androstene-3,17-dione and androsterone as artifacts, which were initially misidentified as endogenous steroids in a post-race equine urine sample, leading to contradictory results between screening and confirmatory GC/MS procedures [1]. The study concluded that 'the findings from this study highlight the potential problem of using internal standards in qualitative confirmatory analyses, which may lead to undesirable false positive results' [1].

H/D Exchange Artifact
Reported
Complete H/D exchange at C16 and oxidation to 17-keto artifacts under methanolysis
Requires workflow-specific validation
Documented false positive risk in GC-MS confirmatory analysis
Method artifact False positive Anti-doping Confirmatory analysis GC-MS

d3-5α-Androstanediol Application Scenarios


Androgen Diol Quantification in Prostate Cancer

Validated LC-MS/MS methods using stable isotope dilution with SIL-IS enable quantification of 5α-androstane-3α,17β-diol in human serum at LLOQ of 1.0 pg on-column, supporting investigation of the 'backdoor pathway' conversion to DHT in advanced prostate cancer [1]. The use of a deuterated d3 internal standard provides the necessary sensitivity and specificity for detecting low-abundance unconjugated and conjugated hydroxy-androgens in clinical specimens, with intra-day and inter-day precision meeting FDA bioanalytical method validation criteria [1].

Athlete Biological Passport Steroid Screening

Deuterated internal standards including d3-5α-androstane-3α,17β-diol have been validated for quantification of steroid profiles in urine matrices with demonstrated equivalence to methyltestosterone internal standards across a 25-500 ng/mL calibration range [2]. However, WADA technical documents note that methyltestosterone internal standard may generate artifactual 17α-methyl-androstanediol species [3]. Laboratories selecting deuterated internal standards for steroid profiling should verify absence of H/D exchange artifacts under their specific sample preparation conditions, particularly when methanolysis deconjugation is employed [4].

Brain Neurosteroid 3α,5α-Adiol Quantification

5α-Androstane-3α,17β-diol (3α,5α-Adiol) functions as a testosterone-derived neurosteroid with GABA_A receptor modulatory activity [5]. A validated LC/ESI-MS/MS method employing a deuterated internal standard for 3α,5α-Adiol quantification in rat brain tissue achieved a 1000-fold enhancement in detectability following bis[(4-dimethylamino)phenyl carbamate] derivatization, enabling measurement from 20-mg tissue samples with negligible matrix effects and acceptable precision/accuracy [5]. This application demonstrates the critical role of SIL-IS in enabling ultrasensitive neurosteroid quantification in limited tissue specimens.

Certified Reference Standards for Assay Qualification

NMIA D593b: d3-5α-Androstane-3α,17β-diol provides a certified mass of 997 ± 20 μg per ampoule (ISO 17034 accredited, 95% confidence interval) with documented isotopic distribution including d2, d1, and d0 components [6]. This certified material is intended as an internal standard only, not as a calibrator, and is supplied in argon-sealed ampoules for single-use preparation with stability recertification through August 2027 [6]. Such certified reference materials enable method developers to establish metrological traceability for routine bioanalytical workflows, though the stated purity value lacks direct SI traceability for mass [6].

Application
Selection Property
Validation Focus
Androgen diol quantification in prostate cancer research
SIL-IS with non-exchangeable label
LLOQ and matrix effect in serum research matrices
Athlete biological passport steroid screening
Deuterated ISTD avoiding artifact-prone alternatives
H/D exchange artifact absence under in-house conditions
Brain neurosteroid 3α,5α-Adiol quantification
Derivatization-compatible SIL-IS
Ultrasensitive detection from limited tissue specimens
Certified reference material for assay qualification
ISO 17034 certified mass and isotopic disclosure
Metrological traceability and batch consistency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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